N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

Übersicht

Beschreibung

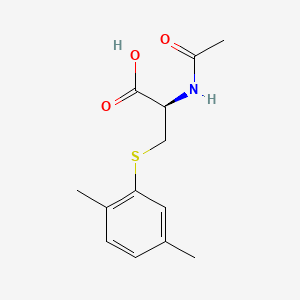

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,5-dimethylphenyl group attached to the sulfur atom of the cysteine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2,5-dimethylphenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also include quality control measures to ensure the consistency and safety of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The acetyl group or the 2,5-dimethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is being explored for its potential as a therapeutic agent in various conditions:

- Anticancer Properties : Research indicates that the compound may exhibit anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines without affecting normal cells, suggesting its potential as an adjunct in cancer therapy.

Biomarker for Environmental Exposure

The compound has been identified as a urinary metabolite of benzene and other aromatic compounds. Its detection in urine serves as a non-invasive biomarker for exposure to environmental toxins . This application is particularly relevant for monitoring health risks associated with industrial exposure.

Toxicology Studies

Studies have demonstrated that this compound can protect against toxic effects induced by heavy metals such as cadmium. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress markers in animal models . This suggests its potential use in developing protective agents against neurotoxic substances.

Urinary Biomarkers

A study profiling urinary metabolites found elevated levels of this compound among individuals exposed to specific environmental toxins. This finding supports its role as a biomarker for monitoring exposure to aromatic compounds and assessing environmental health risks .

Cancer Cell Line Studies

In vitro studies involving human melanoma cell lines indicated that this compound induced apoptosis selectively without affecting the cell cycle. This selective mechanism of action could be harnessed for therapeutic purposes in cancer treatment.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential anticancer agent with antioxidant properties; may aid in treating oxidative stress-related diseases. |

| Environmental Science | Serves as a biomarker for exposure to aromatic compounds; useful in public health monitoring. |

| Toxicology | Protects against neurotoxic effects; may be developed into protective agents against heavy metals. |

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The acetyl and 2,5-dimethylphenyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

S-(2,5-dimethylphenyl)-L-cysteine: Lacks the acetyl group but retains the 2,5-dimethylphenyl moiety.

N-Acetyl-S-phenyl-L-cysteine: Similar structure but with a phenyl group instead of a 2,5-dimethylphenyl group.

Uniqueness

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is unique due to the presence of both the acetyl and 2,5-dimethylphenyl groups, which may confer distinct chemical and biological properties

Biologische Aktivität

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (NADMC) is a derivative of L-cysteine that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

NADMC is characterized by the presence of an acetyl group and a 2,5-dimethylbenzene moiety attached to the sulfur atom of L-cysteine. This unique structure is believed to influence its reactivity and interaction with biological targets.

Key Features:

- Molecular Formula: C₁₃H₁₅N₁O₂S

- Molecular Weight: 253.33 g/mol

- Functional Groups: Acetyl (–COCH₃), thiol (–SH), and aromatic ring

The biological activity of NADMC primarily stems from its ability to participate in redox reactions due to the thiol group, which can form disulfide bonds. The acetyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Mechanisms include:

- Antioxidant Activity: NADMC may scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Modulation: It can interact with various enzymes, influencing metabolic pathways related to detoxification and cellular signaling.

Antioxidant Properties

Research indicates that NADMC exhibits significant antioxidant properties. It has been shown to reduce lipid peroxidation levels in cellular models under oxidative stress conditions. For instance, in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, NADMC treatment resulted in decreased malondialdehyde (MDA) levels and increased glutathione (GSH) synthesis .

Cytotoxicity and Anticancer Activity

NADMC has demonstrated promising anticancer effects in vitro. A study evaluated its cytotoxicity against various cancer cell lines, including melanoma and colon cancer cells. The results indicated that NADMC induced apoptosis without significantly affecting normal cells. The IC50 values for cancer cell lines were notably lower than those for normal cell lines, suggesting selective toxicity .

| Cell Line | IC50 (µM) | Normal Cell Toxicity (µM) |

|---|---|---|

| UACC-62 (Melanoma) | 16.5 ± 1.2 | >200 |

| GC3/c1 (Colon) | 12.3 ± 0.8 | >200 |

| OVCAR-3 (Ovarian) | 15.0 ± 1.0 | >200 |

Case Studies

- Neuroprotective Effects : In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y cells, NADMC treatment significantly reduced apoptosis markers such as caspase-3 activity while enhancing cell viability .

- Cancer Treatment : In preclinical studies involving human melanoma cell lines, NADMC exhibited potent anticancer activity comparable to established chemotherapeutics like dacarbazine but with lower toxicity profiles .

Therapeutic Implications

The potential therapeutic applications of NADMC are broadening as research continues to uncover its biological activities:

- Antioxidant Therapies : Its ability to mitigate oxidative damage positions it as a candidate for developing treatments for neurodegenerative diseases.

- Cancer Therapeutics : Given its selective cytotoxicity against cancer cells, NADMC may serve as a lead compound for new anticancer drugs.

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676250 | |

| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581076-70-2 | |

| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.